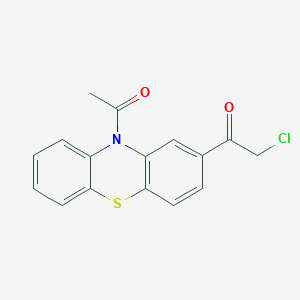

10-Acetyl-2-chloroacetylphenothiazine

説明

特性

CAS番号 |

5325-18-8 |

|---|---|

分子式 |

C16H12ClNO2S |

分子量 |

317.8 g/mol |

IUPAC名 |

1-(10-acetylphenothiazin-2-yl)-2-chloroethanone |

InChI |

InChI=1S/C16H12ClNO2S/c1-10(19)18-12-4-2-3-5-15(12)21-16-7-6-11(8-13(16)18)14(20)9-17/h2-8H,9H2,1H3 |

InChIキー |

CMFUROMBIICOFM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CCl |

製品の起源 |

United States |

準備方法

The synthesis of 10-Acetyl-2-chloroacetylphenothiazine typically involves the acylation of phenothiazine with acyl chlorides. The process begins with the preparation of phenothiazine from diphenylamine through classical condensation with sulfur and iodine. The phenothiazine is then acylated with acyl chlorides in toluene to form 10-acylphenothiazine. Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide results in the formation of 2,10-diacylphenothiazine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

化学反応の分析

10-Acetyl-2-chloroacetylphenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

科学的研究の応用

10-Acetyl-2-chloroacetylphenothiazine has several scientific research applications:

作用機序

The mechanism of action of 10-Acetyl-2-chloroacetylphenothiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and myeloperoxidase, leading to anti-inflammatory and antimicrobial effects. Additionally, its ability to undergo redox reactions makes it a potential candidate for photoredox catalysis and other applications in synthetic chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 10-acetyl-2-chloroacetylphenothiazine and related phenothiazine derivatives:

Key Comparative Insights

Structural Modifications and Reactivity The chloroacetyl group at position 2 in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with amines or phenols) . In contrast, 1-carbonitrile derivatives (e.g., 2-arylmethyl-10H-phenothiazine-1-carbonitriles) favor aryne-mediated cycloaddition due to the electron-withdrawing nitrile group .

Pharmacological Activity 10-Acetyl-2-chloroacetylphenothiazine exhibits low tranquillizing activity in preliminary screenings, whereas diazaphenothiazines (e.g., 10-(3-acetylaminopropyl)-2,7-diazaphenothiazine) are optimized for solubility and CNS penetration .

Synthetic Accessibility The Friedel-Crafts method for the target compound requires precise optimization of reaction conditions (e.g., solvent, temperature) compared to simpler alkylation routes used for ester derivatives (e.g., ethyl 2-(10H-phenothiazin-10-yl) acetate) .

Physicochemical Properties 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine adopts a planar conformation with a triclinic crystal system (space group P1), which contrasts with the non-planar, twisted conformation of chloroacetyl derivatives . Predicted collision cross-section (CCS) values for 2-acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine (196.1–209.3 Ų) suggest distinct mass spectrometric profiles compared to simpler analogs .

Q & A

Q. What are the established synthetic pathways for 10-Acetyl-2-chloroacetylphenothiazine, and how do reaction conditions influence yield?

The compound is typically synthesized via N-alkylation/arylation reactions using phenothiazine derivatives. For example, chloroacetylation of 10H-phenothiazine precursors in dioxane or DMF with sodium hydride as a base is common . Yield optimization requires precise control of solvent polarity (e.g., DMF for high reactivity) and temperature (60–80°C), as side reactions like hydrolysis of chloroacetyl groups may occur at higher temperatures. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing 10-Acetyl-2-chloroacetylphenothiazine?

- NMR (¹H/¹³C) : Critical for confirming acetyl and chloroacetyl substituent positions on the phenothiazine core. Aromatic proton signals typically appear at δ 6.8–7.5 ppm, while acetyl groups resonate near δ 2.3 ppm .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 305.0521 for C₁₆H₁₃ClNO₂S) .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend dark, anhydrous environments at 4°C to prevent degradation. Accelerated stability testing (40°C/75% RH) over 4 weeks showed <5% decomposition by HPLC, with chloroacetyl hydrolysis as the primary degradation pathway .

Advanced Research Questions

Q. What mechanistic insights exist regarding 10-Acetyl-2-chloroacetylphenothiazine’s interaction with tubulin in anti-proliferative studies?

The compound inhibits microtubule assembly by binding to the colchicine site on β-tubulin, as shown in competitive assays with [³H]colchicine. Structural analogs with chloroacetyl groups exhibit enhanced binding affinity (IC₅₀ ~1.2 µM) compared to non-chlorinated derivatives, likely due to electrophilic reactivity facilitating covalent interactions with cysteine residues . Dose-dependent G2/M phase arrest in HeLa cells further supports this mechanism .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR chemical shifts (e.g., δ variations >0.3 ppm) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational isomerism . To address this:

Q. What computational strategies predict the reactivity of 10-Acetyl-2-chloroacetylphenothiazine in nucleophilic substitution reactions?

DFT-based Fukui indices identify the chloroacetyl carbon as the most electrophilic site (f⁺ >0.45), favoring SN2 reactions with amines or thiols. Solvent models (e.g., PCM for DMSO) improve accuracy in predicting activation energies (ΔG‡ ~18 kcal/mol) . MD simulations further reveal steric hindrance from the acetyl group slows reactivity in bulky nucleophiles .

Q. What experimental designs are optimal for identifying byproducts in large-scale synthesis?

Use LC-MS/MS with isotopic labeling to trace low-abundance byproducts (e.g., diacetylated derivatives from over-alkylation). Fractional crystallization in ethanol/water mixtures (70:30 v/v) isolates impurities for structural elucidation. Reaction quenching with aqueous NaHCO₃ minimizes polysubstitution .

Q. How do structural modifications (e.g., nitro or cyano substitutions) alter the compound’s bioactivity?

Comparative SAR studies show:

- Nitro groups at the 4-position increase cytotoxicity (IC₅₀ reduced by 40% in MCF-7 cells) but reduce solubility.

- Cyano substitutions enhance tubulin binding affinity (ΔΔG = -2.1 kcal/mol) but may introduce hepatotoxicity risks .

Data Analysis & Validation

Q. Which statistical methods are appropriate for dose-response studies involving this compound?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。